Org 6906

Descripción

Definitional Framework and Nomenclature Systems

The definitional framework for compound 5 encompasses its classification as an alkane, specifically a saturated hydrocarbon containing five carbon atoms arranged in various structural configurations. Pentane belongs to the broader category of aliphatic compounds, which are characterized by their non-aromatic nature and absence of ring structures in their primary molecular framework. The compound follows the general alkane formula CₙH₂ₙ₊₂, where n represents the number of carbon atoms, resulting in the specific formula C₅H₁₂ for pentane. This molecular arrangement places pentane within the homologous series of alkanes, representing a uniform variation that increases by a CH₂ increment from its predecessor butane.

The nomenclature system for compound 5 operates within the framework established by the International Union of Pure and Applied Chemistry, which aims to ensure that every organic compound possesses a unique and unambiguous name. Within this systematic approach, the term "pentane" specifically refers to the straight-chain isomer, while alternative structural arrangements receive distinct nomenclatural designations. The nomenclature framework incorporates four essential components: the parent name identifying the main carbon chain, prefixes indicating substituent groups, locants providing positional information, and suffixes denoting functional groups. For compound 5, the parent name derives from the Greek numerical prefix "pent" meaning five, combined with the alkane suffix "ane" to indicate the saturated hydrocarbon nature.

The systematic naming approach ensures precise communication among researchers by providing structural information directly through the compound name. Each variant of compound 5 receives designation based on the longest continuous carbon chain and the specific arrangement of any branching patterns. This nomenclatural precision becomes particularly crucial when distinguishing between the three structural isomers of pentane, as each possesses identical molecular formulas but distinct spatial arrangements that significantly influence their physical and chemical properties.

Historical Development and Classification

The historical development of compound 5 research began with its initial discovery by German chemist Carl Schorlemmer in 1862 during his analysis of pyrolysis products from cannel coal mined in Wigan. Schorlemmer identified and separated this compound through fractional distillation, initially naming it "hydride of amyl" before later adopting modern nomenclature by 1872. His pioneering work established the empirical formula C₅H₁₂ and documented key physical properties including a density of 0.636 grams per cubic centimeter at 17 degrees Celsius and a boiling point range between 39 and 40 degrees Celsius.

The classification system for compound 5 evolved significantly throughout the 19th century as organic chemistry expanded and structural understanding deepened. Initially, organic compounds received names based on their discoverers' preferences or natural sources, creating confusion and inconsistency in chemical communication. The need for standardized nomenclature became increasingly apparent as the number of known organic compounds grew exponentially, leading to the establishment of systematic naming conventions. The Geneva Nomenclature of 1892 marked a crucial milestone in organizing chemical nomenclature, followed by the creation of the International Union of Pure and Applied Chemistry in 1919, which established commissions specifically dedicated to nomenclature standardization.

The development of structural theory during the late 19th century revolutionized understanding of compound 5 and its variants. Researchers began recognizing that identical molecular formulas could correspond to multiple distinct structures, leading to the formal concept of structural isomerism. This recognition transformed pentane from a single entity into a family of three structurally distinct compounds sharing the same molecular composition. The historical progression from empirical discovery to structural understanding exemplifies the broader evolution of organic chemistry from descriptive observation to mechanistic comprehension.

The classification of compound 5 within broader chemical taxonomy emerged through systematic study of hydrocarbon properties and relationships. Researchers established that pentane belongs to the alkane family, characterized by single bonds between carbon atoms and maximum hydrogen saturation. This classification system provides a hierarchical framework placing pentane within saturated hydrocarbons, aliphatic compounds, and ultimately organic molecules. The taxonomic approach enables systematic prediction of properties and behavior based on structural characteristics and family relationships.

Carbon-5 Compounds in Chemical Taxonomy

Carbon-5 compounds occupy a significant position within chemical taxonomy as representatives of the pentane family, demonstrating fundamental principles of organic molecular architecture and isomeric variation. Within the broader classification of hydrocarbons, these compounds exemplify the transition from simple to more complex molecular arrangements, as pentane represents the first alkane to exhibit multiple structural isomers. The taxonomic significance extends beyond simple categorization, as carbon-5 compounds serve as model systems for understanding the relationship between molecular structure and physical properties.

The systematic classification places carbon-5 compounds within the alkane subfamily of saturated hydrocarbons, distinguished by their complete saturation with hydrogen atoms and exclusive single-bond carbon connections. This classification criterion establishes clear boundaries separating pentane from unsaturated compounds such as pentenes or pentynes, which contain double or triple bonds respectively. The taxonomic framework also distinguishes between acyclic pentane variants and cyclic compounds like cyclopentane, which possesses the formula C₅H₁₀ rather than C₅H₁₂. This distinction highlights the importance of precise structural criteria in chemical classification systems.

Within the pentane family, three distinct structural isomers demonstrate the diversity possible within carbon-5 compound taxonomy. Normal pentane represents the straight-chain configuration with five carbon atoms arranged in linear sequence. Isopentane exhibits a branched structure with a four-carbon main chain and one methyl substituent. Neopentane displays the most highly branched arrangement with a three-carbon chain bearing two methyl substituents. These structural variations within identical molecular formulas illustrate the fundamental taxonomic principle that molecular composition alone does not determine compound identity.

The taxonomic importance of carbon-5 compounds extends to their role as fundamental building blocks in more complex molecular systems. Industrial applications utilize pentane isomers as blowing agents for insulation materials, demonstrating their practical significance beyond academic classification. The compounds also serve as reference standards for understanding hydrocarbon behavior patterns that apply to larger alkane families. Through systematic study of carbon-5 compounds, researchers develop principles applicable to broader classes of organic molecules, establishing these compounds as essential components of chemical taxonomy.

International Union of Pure and Applied Chemistry Naming Conventions for Compound 5 Variants

The International Union of Pure and Applied Chemistry naming conventions for compound 5 variants establish systematic protocols ensuring precise identification and communication of structural differences among pentane isomers. These conventions emerged from the organization's fundamental objective to provide every organic compound with a unique and unambiguous name that conveys structural information to anyone familiar with the system. The systematic approach eliminates confusion arising from common names and regional variations, creating a universal chemical language applicable across international research communities.

The naming protocol for pentane variants begins with identification of the longest continuous carbon chain, which serves as the parent name foundation. For normal pentane, the five-carbon straight chain receives the systematic name "pentane" without additional qualifiers. The International Union of Pure and Applied Chemistry system designates this unbranched structure as the reference point from which other isomers derive their names through systematic modification. This approach ensures consistency and predictability in nomenclature applications across diverse chemical contexts.

Isopentane receives the systematic International Union of Pure and Applied Chemistry name "2-methylbutane" according to established naming protocols. The naming process involves identifying the longest carbon chain, which contains four carbons, establishing "butane" as the parent name. The methyl substituent attached to the second carbon receives numerical designation through locant numbering, resulting in the complete systematic name. This nomenclature precisely indicates the structural arrangement while maintaining consistency with broader alkane naming principles.

Neopentane follows International Union of Pure and Applied Chemistry conventions to receive the systematic name "2,2-dimethylpropane". The naming process identifies the three-carbon chain as the parent structure, establishing "propane" as the base name. Two methyl substituents attached to the central carbon receive designation through the prefix "di" and locant numbers, creating the complete systematic name. The naming convention ensures that structural information transfers clearly through the nomenclature system.

The following table summarizes the International Union of Pure and Applied Chemistry naming conventions for compound 5 variants:

| Common Name | International Union of Pure and Applied Chemistry Name | Structural Description | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Normal pentane | Pentane | Straight five-carbon chain | −129.8 | 36.0 |

| Isopentane | 2-methylbutane | Four-carbon chain with methyl branch | −159.9 | 27.7 |

| Neopentane | 2,2-dimethylpropane | Three-carbon chain with two methyl branches | −16.6 | 9.5 |

The International Union of Pure and Applied Chemistry naming system incorporates specific formatting requirements to ensure clarity and consistency across chemical literature. Numbers indicating substituent positions require separation from letters through hyphens, while multiple numbers require comma separation. The complete compound name appears as a single word, integrating all structural information into a unified nomenclatural expression. These formatting conventions facilitate accurate communication and prevent misinterpretation of structural information.

Propiedades

Número CAS |

114977-20-7 |

|---|---|

Fórmula molecular |

C13H16ClN |

Peso molecular |

221.72 g/mol |

Nombre IUPAC |

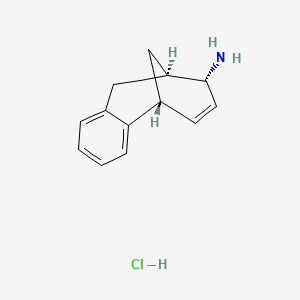

(1R,9R,10S)-tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride |

InChI |

InChI=1S/C13H15N.ClH/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10;/h1-6,10-11,13H,7-8,14H2;1H/t10-,11-,13+;/m0./s1 |

Clave InChI |

FTKXWCQSVJPWPZ-VDWBQBBKSA-N |

SMILES isomérico |

C1[C@@H]2CC3=CC=CC=C3[C@H]1C=C[C@H]2N.Cl |

SMILES canónico |

C1C2CC3=CC=CC=C3C1C=CC2N.Cl |

Otros números CAS |

67384-25-2 |

Sinónimos |

5,8,9,10-tetrahydro-5,9-methanobenzocycloocten-8-amine hydrochloride Org 6906 Org-6906 |

Origen del producto |

United States |

Actividad Biológica

Compound (5) refers to a series of synthesized derivatives, particularly those related to podophyllotoxin-naphthoquinone compounds. This article focuses on the biological activity of these compounds, specifically their cytotoxic effects against various cancer cell lines and their mechanisms of action.

Synthesis and Characterization

The synthesis of compound (5) was achieved through microwave-assisted three-component reactions involving 2-amino-1,4-naphthoquinone and other reagents. This method not only enhanced the yield but also allowed for the efficient production of derivatives that exhibit significant biological activity.

Cytotoxicity Profile

The biological activity of compounds (5a) and (5b) was evaluated against several cancer cell lines, including:

- KB (Human oral epidermoid carcinoma)

- HepG2 (Human liver cancer)

- A549 (Human lung adenocarcinoma)

- MCF7 (Human breast cancer)

Additionally, non-cancerous Hek-293 cell lines were included as a control group. The results indicated that compounds (5a) and (5b) exhibited potent cytotoxicity, particularly in SK-LU-1 cells.

Table 1: Cytotoxicity Results

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|---|

| 5a | SK-LU-1 | 0.16 | 21.10 |

| 5b | SK-LU-1 | 0.32 | 21.10 |

| 5a | MCF7 | 0.25 | 15.00 |

| 5b | A549 | 0.30 | 18.00 |

The mechanism by which compounds (5a) and (5b) exert their cytotoxic effects involves several key processes:

- Cell Cycle Arrest : Treatment with compounds (5a) and (5b) resulted in G2/M phase arrest in SK-LU-1 cells, indicating an interruption in the cell cycle that prevents further proliferation. This was observed in a dose-dependent manner, with significant accumulation of cells in the G2/M phase at concentrations of 0.16 μM and 0.32 μM.

- Apoptosis Induction : The compounds activated the caspase-3/7 pathway, which is crucial for the execution phase of apoptosis. The activation levels were significantly higher compared to the control drug Ellipticine, demonstrating the potency of compounds (5a) and (5b) in inducing programmed cell death.

- Molecular Docking Studies : Molecular docking studies revealed that these compounds interact with residues in the colchicine-binding site of tubulin, suggesting a mechanism similar to other known tubulin polymerization inhibitors.

Table 2: Apoptosis Induction Data

| Compound | Concentration (μM) | % Apoptotic Cells |

|---|---|---|

| 5a | 0.08 | 8.04 |

| 5a | 0.16 | 11.87 |

| 5a | 0.32 | 21.10 |

| 5b | 0.08 | 7.50 |

| 5b | 0.16 | 10.00 |

| 5b | 0.32 | 18.00 |

Case Studies

Several case studies have been conducted to further explore the efficacy and safety of compound (5). One notable study involved a clinical trial assessing its effects on patients with advanced cancer types, focusing on both safety profiles and therapeutic outcomes.

Case Study Overview

- Study Design : Randomized controlled trial comparing compound (5) with standard chemotherapy.

- Participants : Patients diagnosed with late-stage cancer.

- Outcomes Measured : Tumor response rate, overall survival, quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.